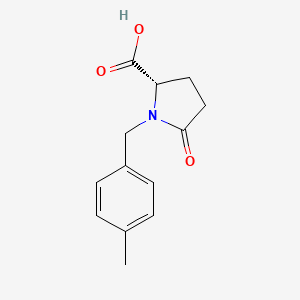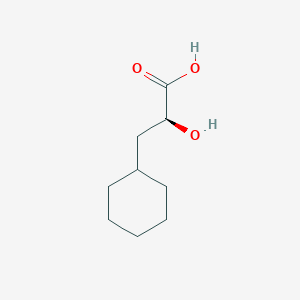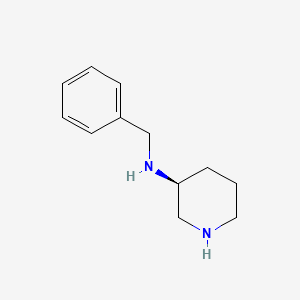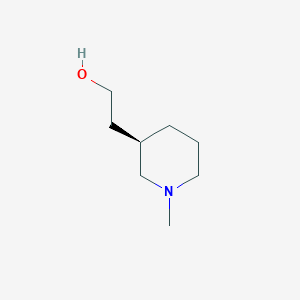
(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(1-methylpiperidin-3-yl)ethan-1-ol is a chiral organic compound belonging to the class of secondary alcohols. It features a piperidine ring substituted with a methyl group at the 1-position and an ethan-1-ol moiety at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde precursor. For example, (R)-2-(1-methylpiperidin-3-yl)ethanone can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Industrial Production Methods: On an industrial scale, the compound can be produced via catalytic hydrogenation of the corresponding unsaturated precursor. This method often involves the use of transition metal catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas.
Types of Reactions:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, as mentioned earlier, to produce the corresponding aldehyde or ketone.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and Dess-Martin periodinane (DMP) are commonly used oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation conditions are employed.
Substitution: Alkyl halides, acyl chlorides, and Lewis acids are used for substitution reactions.
Major Products Formed:
Oxidation: (R)-2-(1-methylpiperidin-3-yl)ethanone
Reduction: (R)-2-(1-methylpiperidin-3-yl)ethanone or (R)-2-(1-methylpiperidin-3-yl)ethanol
Substitution: Various N-alkylated or N-acylated derivatives of piperidine
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a potential ligand for biological receptors and enzymes, aiding in the study of molecular interactions. Medicine: The compound has been investigated for its potential pharmacological properties, including its role as a precursor for drug development. Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific receptors or enzymes, leading to downstream signaling pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(R)-2-(1-methylpiperidin-3-yl)ethanone
(R)-2-(1-methylpiperidin-3-yl)ethanol
(1-methylpiperidin-3-yl)methanamine
Uniqueness: (R)-2-(1-methylpiperidin-3-yl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and biological activity. This chirality is crucial in applications where enantiomeric purity is required, such as in pharmaceuticals.
Properties
IUPAC Name |
2-[(3R)-1-methylpiperidin-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZATTBQOOIXMS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
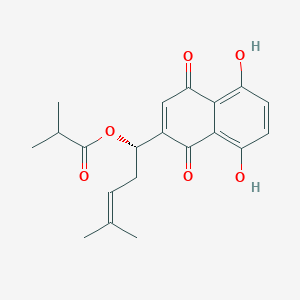
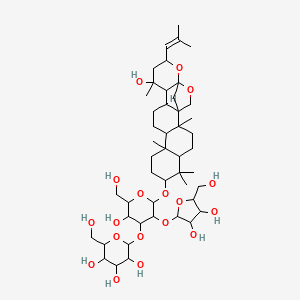



![(3Z)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B8059158.png)
![(8S)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B8059169.png)
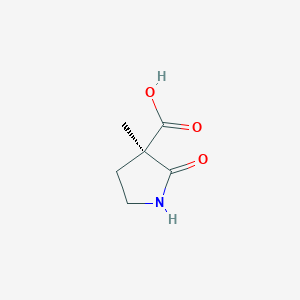
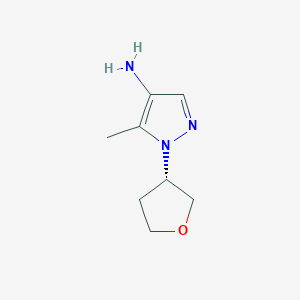
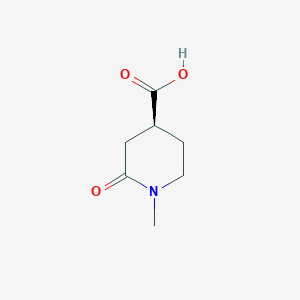
![[(3R)-1-propan-2-ylpyrrolidin-3-yl]methanamine](/img/structure/B8059213.png)
